1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea
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Overview
Description
1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a complex organic compound that features a piperazine ring, a phenylurea moiety, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a chlorinated aromatic compound. The final step involves the formation of the phenylurea moiety through a reaction with phenyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-phenylurea
- 1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-phenylurea
- 1-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Uniqueness
1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is unique due to the presence of the 3-chloro-4-methylphenyl group, which can impart distinct pharmacological properties compared to other similar compounds. This structural variation can lead to differences in receptor binding affinity and overall biological activity .
Properties
IUPAC Name |
1-[2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-16-7-8-18(15-19(16)21)25-13-11-24(12-14-25)10-9-22-20(26)23-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXOZTXRRRAOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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